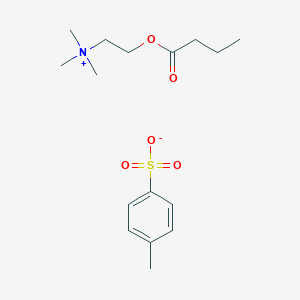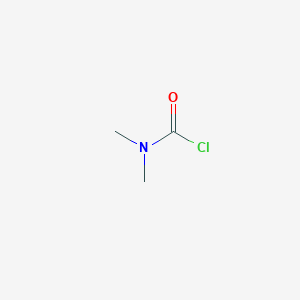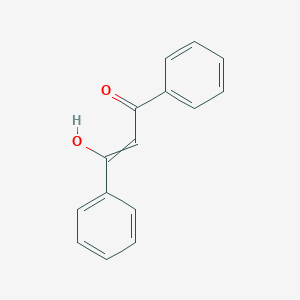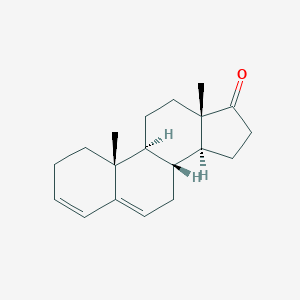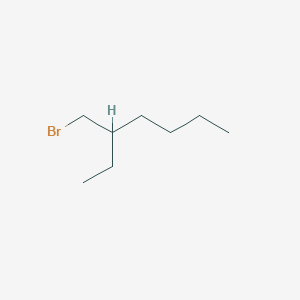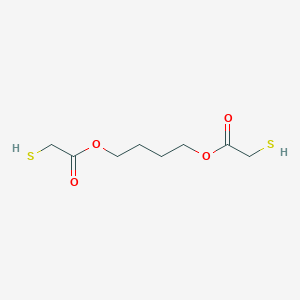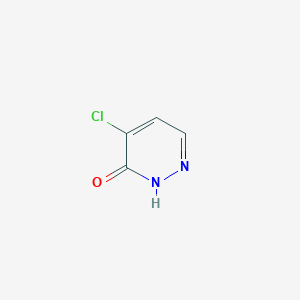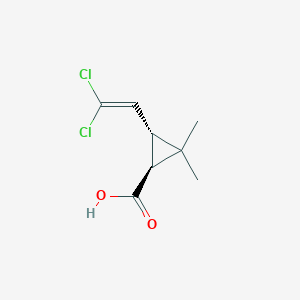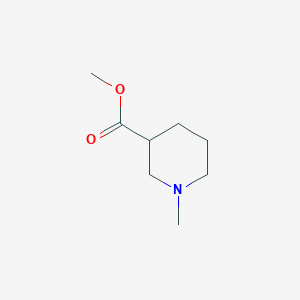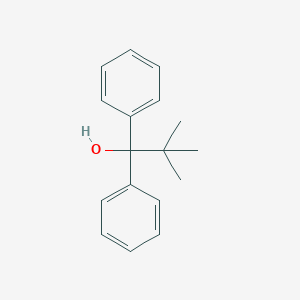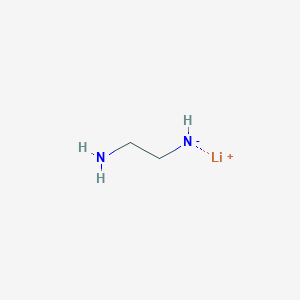
((2-Aminoethyl)amino)lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Aminoethyl)amino)lithium, also known as LiAEAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a lithium salt of 2-aminoethylamine, which is a derivative of ethylenediamine. LiAEAE is a highly reactive compound, which makes it an ideal candidate for various chemical reactions and synthesis methods.
Wirkmechanismus
The mechanism of action of ((2-Aminoethyl)amino)lithium is not fully understood, but it is believed to involve the formation of a complex with the target molecule. ((2-Aminoethyl)amino)lithium can act as a nucleophile or a base, depending on the reaction conditions. ((2-Aminoethyl)amino)lithium can also form chelate complexes with metal ions, which makes it an ideal candidate for various metal-catalyzed reactions.
Biochemische Und Physiologische Effekte
((2-Aminoethyl)amino)lithium has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it should be handled with care due to its highly reactive nature. ((2-Aminoethyl)amino)lithium has been shown to have a significant effect on the central nervous system and can cause sedation and hypothermia in animal models. ((2-Aminoethyl)amino)lithium has also been shown to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
((2-Aminoethyl)amino)lithium has several advantages for use in laboratory experiments, including its high reactivity, low toxicity, and cost-effectiveness. ((2-Aminoethyl)amino)lithium is also readily available and can be easily synthesized in the laboratory. However, ((2-Aminoethyl)amino)lithium is highly reactive and can react with air and moisture, which makes it challenging to handle. ((2-Aminoethyl)amino)lithium also requires anhydrous conditions for synthesis, which can be challenging to maintain.
Zukünftige Richtungen
((2-Aminoethyl)amino)lithium has several potential future directions for research, including its application as a drug delivery system for various therapeutic agents. ((2-Aminoethyl)amino)lithium can also be studied for its potential applications in the synthesis of metal-organic frameworks and porous materials. Additionally, ((2-Aminoethyl)amino)lithium can be studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of ((2-Aminoethyl)amino)lithium and its potential applications in various fields.
Synthesemethoden
((2-Aminoethyl)amino)lithium can be synthesized by reacting 2-aminoethylamine with lithium metal in anhydrous conditions. The reaction takes place at room temperature and produces a white solid, which is ((2-Aminoethyl)amino)lithium. This synthesis method is relatively simple and cost-effective, which makes it an ideal choice for producing large quantities of ((2-Aminoethyl)amino)lithium.
Wissenschaftliche Forschungsanwendungen
((2-Aminoethyl)amino)lithium has been extensively studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, ((2-Aminoethyl)amino)lithium is used as a reagent for various chemical reactions, such as Michael addition, Mannich reaction, and Friedel-Crafts alkylation. ((2-Aminoethyl)amino)lithium is also used as a catalyst for polymerization reactions, such as ring-opening polymerization of lactides and cyclic esters. In medicinal chemistry, ((2-Aminoethyl)amino)lithium is being studied for its potential applications as a drug delivery system for various therapeutic agents. ((2-Aminoethyl)amino)lithium has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In material science, ((2-Aminoethyl)amino)lithium is being studied for its potential applications in the synthesis of metal-organic frameworks and porous materials.
Eigenschaften
CAS-Nummer |
1847-46-7 |
|---|---|
Produktname |
((2-Aminoethyl)amino)lithium |
Molekularformel |
C2H7LiN2 |
Molekulargewicht |
66.1 g/mol |
IUPAC-Name |
lithium;2-aminoethylazanide |
InChI |
InChI=1S/C2H7N2.Li/c3-1-2-4;/h3H,1-2,4H2;/q-1;+1 |
InChI-Schlüssel |
CXZAJSLSSDNDHX-UHFFFAOYSA-N |
Isomerische SMILES |
[Li+].C(C[NH-])N |
SMILES |
[Li+].C(C[NH-])N |
Kanonische SMILES |
[Li+].C(C[NH-])N |
Andere CAS-Nummern |
1847-46-7 |
Piktogramme |
Flammable; Corrosive; Irritant |
Synonyme |
[(2-aminoethyl)amino]lithium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



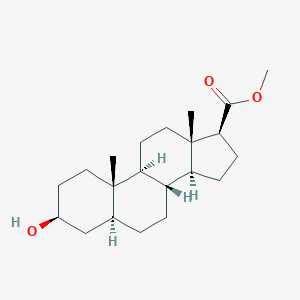
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
